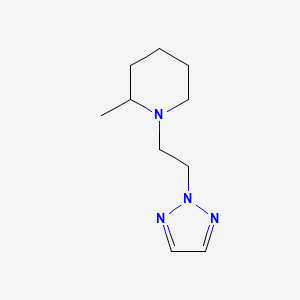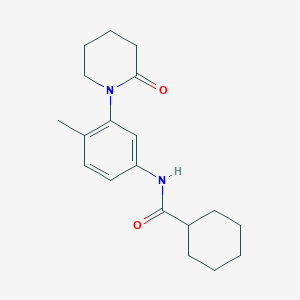![molecular formula C27H21N3O4S B2708397 3-(2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid CAS No. 866873-16-7](/img/structure/B2708397.png)
3-(2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to the class of heterocyclic compounds known as pyrimidines . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties . The compound under consideration contains a pyrimidine ring with a thiol group, which provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .
Synthesis Analysis
The synthesis of such heterocyclic systems often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents . There are also methods where the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Molecular Structure Analysis
The molecular structure of the compound is characterized by a pyrimidine ring with a thiol group. The activity of the compound can be considerably affected by substituents present at the para position of phenyl rings .Scientific Research Applications
Multicomponent Synthesis
One area of application involves the multicomponent synthesis of novel derivatives. A study by Ahanthem and Laitonjam (2014) explored the one-pot multicomponent synthesis of novel 2-thioxo-benzo[6,7]chromeno[2,3-d]pyrimidin-4-one derivatives using cetylpyridinium chloride. This approach demonstrates the compound's role in facilitating the synthesis of complex heterocyclic structures, highlighting its importance in organic chemistry and drug discovery efforts (Ahanthem & Laitonjam, 2014).
Biological Evaluation
Another significant application is in the biological evaluation of related compounds. Ravindernath et al. (2013) synthesized a series of benzo[d]imidazolyl chromeno[2,3-d]pyrimidinones and screened them for antimicrobial and antioxidant activities. This research indicates the potential of these compounds in developing new therapeutic agents with antimicrobial properties (Ravindernath, Reddy, & Sunil, 2013).
Catalyst-Free Synthesis
Brahmachari and Nayek (2017) reported a catalyst-free one-pot three-component synthesis of diversely substituted 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones under ambient conditions. This method emphasizes the eco-friendly synthesis of these compounds, underlining the move towards greener chemistry practices in the synthesis of complex heterocycles (Brahmachari & Nayek, 2017).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of novel fused pyrano pyrimidinones for their antimicrobial activity were explored by Banothu et al. (2013), showcasing the potential pharmacological applications of these compounds in addressing bacterial and fungal infections (Banothu, Gali, Velpula, & Bavantula, 2013).
Fluorescent Properties for Analytical Uses
Chernov et al. (2019) developed a novel synthesis of chromeno[4,3-d]pyrimidine-5-acetic acids that exhibit fluorescence in the violet-blue range. This finding suggests potential applications in bioanalytical chemistry, where these compounds could serve as fluorescent markers or probes (Chernov, Shutov, Potapova, & Yakovlev, 2019).
Properties
IUPAC Name |
3-[[2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4S/c1-16-9-11-17(12-10-16)24-29-25-21(14-18-5-2-3-8-22(18)34-25)26(30-24)35-15-23(31)28-20-7-4-6-19(13-20)27(32)33/h2-13H,14-15H2,1H3,(H,28,31)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTQMVHFUGAGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=CC(=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2708315.png)
![N-[(4-Methoxy-1-methylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2708316.png)
![1-(2-Furoyl)-4-{[2-isopropyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperazine](/img/structure/B2708318.png)

![Propan-2-yl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2708320.png)
![3-Bromo-N-[(4-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2708321.png)
![2-Ethoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2708322.png)
![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2708323.png)

![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2708327.png)




